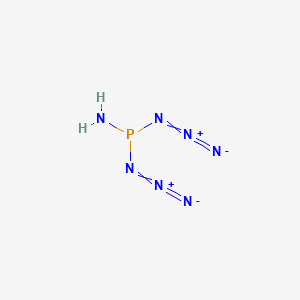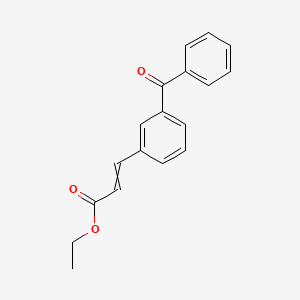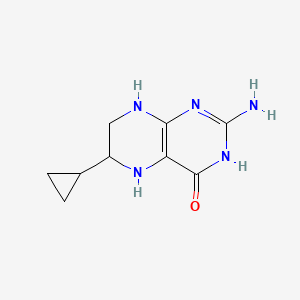
4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the pteridinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Amino Derivatives: Starting from amino derivatives and cyclopropyl ketones under acidic or basic conditions.
Condensation Reactions: Using condensation reactions between cyclopropyl amines and pteridine derivatives.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridinone derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Chemistry
In chemistry, 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine
Medicinally, pteridinone derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4(1H)-Pteridinone, 2-amino-6-methyl-5,6,7,8-tetrahydro-
- 4(1H)-Pteridinone, 2-amino-6-ethyl-5,6,7,8-tetrahydro-
Uniqueness
The cyclopropyl group in 4(1H)-Pteridinone, 2-amino-6-cyclopropyl-5,6,7,8-tetrahydro- imparts unique steric and electronic properties, differentiating it from other similar compounds. This uniqueness may influence its reactivity and biological activity.
特性
CAS番号 |
91161-65-8 |
|---|---|
分子式 |
C9H13N5O |
分子量 |
207.23 g/mol |
IUPAC名 |
2-amino-6-cyclopropyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O/c10-9-13-7-6(8(15)14-9)12-5(3-11-7)4-1-2-4/h4-5,12H,1-3H2,(H4,10,11,13,14,15) |
InChIキー |
AJUVNQXFHMAJQV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CNC3=C(N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


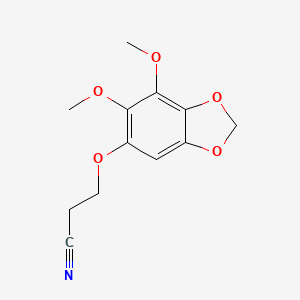
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)


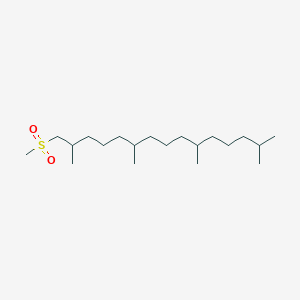
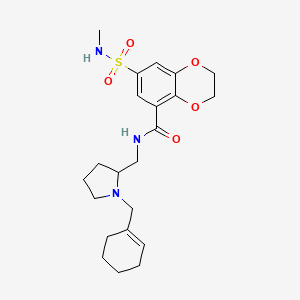
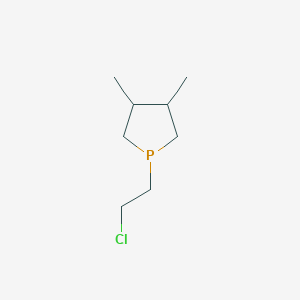

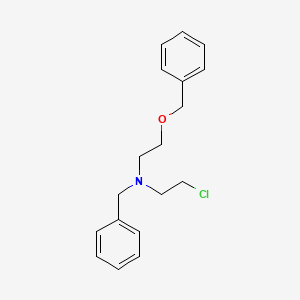
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

